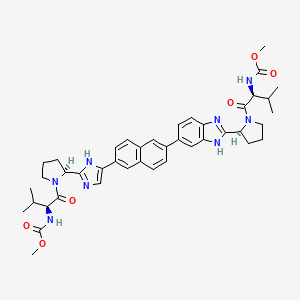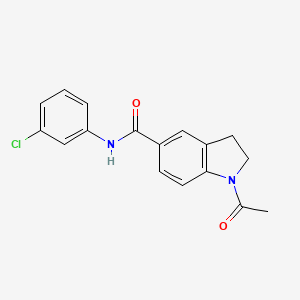![molecular formula C8H12N2O B1651266 (1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol CAS No. 1251760-96-9](/img/structure/B1651266.png)
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Übersicht
Beschreibung
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol, also known as CPME, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Methanol as a Versatile Chemical Synthon
Methanol is highlighted as a crucial hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis, such as the N-methylation of amines using methanol as both a C1 synthon and H2 source, is emphasized, demonstrating the relevance of such simple alcohols in synthesis processes (Sarki et al., 2021).
Synthesis and Biological Activity
Synthesis of novel heterocyclic compounds with potential biological applications, such as anticancer and antimicrobial agents, is explored. This includes derivatives of pyrazoline and oxazole, indicating the utility of such compounds in medicinal chemistry (Katariya et al., 2021).
Novel Synthesis Methods
Exploration of new synthesis methods for hexahydro-1H-furo[3,4-c]pyran derivatives via the Prins cyclization process is another example of the application in synthetic chemistry. This involves the reaction of methanol derivatives with aldehydes, highlighting the role of such compounds in novel synthesis pathways (Reddy et al., 2012).
Comenic Acid Derivatives
The synthesis of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate from methanol and comenic acid under acidic catalysis shows the use of methanol derivatives in creating biologically active molecules. These molecules exhibit synergistic effects with antitumor drugs, underlining their significance in pharmaceutical applications (Kletskov et al., 2018).
Electrooxidation in Organic Chemistry
The electrooxidation of 1-methylpyrazole in methanol, resulting in various nitrile products, demonstrates an application in organic chemistry, especially in the synthesis of specialized organic compounds (Yoshida et al., 1995).
Charge-Transfer Chemistry
Investigation into the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones in methanol reveals the importance of such derivatives in studying the interactions of organic molecules with π-acceptors, which is crucial for understanding molecular behavior in various environments (Adam et al., 2021).
Methanol in Eco-Friendly Synthesis
The eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst highlights the role of methanol derivatives in sustainable chemical processes, providing an efficient and environmentally friendly method for methanol production (Ribeiro et al., 2017).
Eigenschaften
IUPAC Name |
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQDTXWYDZHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191577 | |
| Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
CAS RN |
1251760-96-9 | |
| Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251760-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)


![1h-Pyrazolo[4,3-c]pyridine,6-chloro-3-ethyl-](/img/structure/B1651191.png)
![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)


![4-[(3-Chloro-4-methylphenyl)amino]-6-methoxyquinoline-3-carbonitrile](/img/structure/B1651200.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine](/img/structure/B1651206.png)